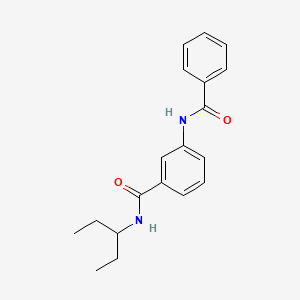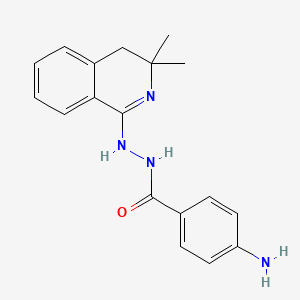
3-(benzoylamino)-N-(1-ethylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzoylamino)-N-(1-ethylpropyl)benzamide, also known as BEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the benzamide family and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 3-(benzoylamino)-N-(1-ethylpropyl)benzamide can reduce the production of these mediators and thereby reduce inflammation.
Biochemical and Physiological Effects
3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce the levels of certain cytokines that are involved in the inflammatory response. In addition, 3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been shown to have anti-cancer properties, possibly due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(benzoylamino)-N-(1-ethylpropyl)benzamide in lab experiments is its specificity in inhibiting certain enzymes involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 3-(benzoylamino)-N-(1-ethylpropyl)benzamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide. One direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to study its potential as a treatment for other inflammatory diseases such as arthritis, asthma, and colitis. Additionally, more studies are needed to determine the safety and efficacy of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide in vivo and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, 3-(benzoylamino)-N-(1-ethylpropyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is synthesized through a specific method and has been shown to exhibit anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of certain enzymes involved in the inflammatory response. While 3-(benzoylamino)-N-(1-ethylpropyl)benzamide has potential as a treatment for inflammatory diseases and cancer, further studies are needed to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide involves the reaction of 3-aminobenzamide with 1-ethylpropylamine in the presence of benzoyl chloride. The process is carried out under specific conditions and yields a white crystalline solid. This method has been optimized for high yield and purity and has been used in various scientific studies.
Aplicaciones Científicas De Investigación
3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties. 3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis, asthma, and colitis.
Propiedades
IUPAC Name |
3-benzamido-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-16(4-2)20-19(23)15-11-8-12-17(13-15)21-18(22)14-9-6-5-7-10-14/h5-13,16H,3-4H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRRIJOZCQDMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)


![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)

![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)
